Basic Red 12 (BR 12) is a cationic dye belonging to the class of azo dyes. [, , ] These dyes are characterized by the presence of one or more azo groups (-N=N-) in their structure, which are responsible for their vibrant colors. [, , ] BR 12 is widely used in various industrial applications, particularly in the textile industry for dyeing acrylic fibers. [, ] In scientific research, BR 12 serves as a model compound for studying dye removal techniques from wastewater. [, , , , , , , , , ]
Astrafloksin is derived from indole derivatives and aldehydes through a series of chemical reactions. Its classification as a polymethine dye places it within a broader category of organic compounds known for their extended conjugated systems, which contribute to their color properties. The compound's CAS number is 6320-14-5, and its molecular formula is with a molecular weight of 393.0 g/mol.
The synthesis of Astrafloksin involves several key steps that include cyclization, reduction, and oxidation reactions. The general synthetic pathway can be summarized as follows:
In industrial settings, the synthesis is performed in large-scale reactors under controlled conditions to maximize yield and purity.
Astrafloksin's structure features an extended conjugated system typical of polymethine dyes, which enhances its light absorption properties. The IUPAC name for Astrafloksin is (2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride.
Key structural data includes:
The presence of the indole moiety contributes significantly to its electronic properties and functionality as a dye.
Astrafloksin undergoes various chemical reactions that are crucial for its functionality as a dye. These include:
The specific reaction conditions (temperature, pH, solvent) can significantly affect the yield and purity of the final product.
The mechanism of action for Astrafloksin primarily involves its ability to form ionic associates with target molecules. This interaction enhances the solubility and stability of compounds in solution due to electrostatic forces between the dye and the target molecule. Such characteristics facilitate extraction processes in analytical chemistry.
Data on solubility profiles indicate that Astrafloksin exhibits increased solubility in polar solvents, making it suitable for various applications in biological assays.
Astrafloksin possesses several notable physical and chemical properties:
These properties make Astrafloksin suitable for applications requiring high visibility dyes in biological systems or materials science.
Astrafloksin has diverse applications across various scientific fields:
Astrafloksin represents an emerging synthetic antibiotic candidate within the advanced generation of fluoroquinolones, designed to combat escalating multidrug-resistant (MDR) bacterial pathogens. Its development responds to critical gaps in contemporary antibacterial therapy, particularly against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.), which exhibit formidable resistance mechanisms [3] [8]. Unlike natural product-derived antibiotics, Astrafloksin’s fully synthetic nature offers strategic advantages in circumventing pre-existing bacterial resistance pathways, leveraging targeted chemical modifications to enhance target affinity and spectrum breadth [6] [9].
Fluoroquinolones evolved from the foundational quinolone scaffold discovered serendipitously during chloroquine synthesis in the 1960s. The first-generation agent, nalidixic acid (a naphthyridone derivative), exhibited narrow Gram-negative activity but poor pharmacokinetics [6] [8]. The introduction of a C6-fluorine atom in the 1970s yielded fluoroquinolones (FQs), markedly improving membrane penetration and bactericidal potency. Norfloxacin and ciprofloxacin (second-generation) expanded coverage to Pseudomonas aeruginosa and some atypicals, yet gaps remained for Gram-positives and anaerobes [1] [10].
Third-generation FQs (e.g., levofloxacin, moxifloxacin) incorporated bulkier C7 substituents (e.g., pyrrolidinyl groups), enhancing activity against Streptococcus pneumoniae and intracellular pathogens. Fourth-generation agents (e.g., sitafloxacin, delafloxacin) further broadened coverage to anaerobes and MDR strains via C8 halogen/methoxy modifications and chiral side chains [3] [8] [10]. Astrafloksin builds upon this lineage by integrating strategic halogenations at C8 and C7 positions to resist enzymatic inactivation and improve DNA gyrase/topoisomerase IV binding [1] [6].
Table 1: Generational Evolution of Fluoroquinolones
Generation | Key Representatives | Structural Advancements | Spectrum Enhancements |
---|---|---|---|
First | Nalidixic acid, Pipemidic acid | Naphthyridone/quinolone core | Gram-negative enteric bacilli |
Second | Ciprofloxacin, Norfloxacin | C6-fluorination | Pseudomonas aeruginosa, atypicals |
Third | Levofloxacin, Moxifloxacin | C7 heterocyclic rings (e.g., piperazinyl) | Strengthened anti-Gram-positive, atypicals |
Fourth | Sitafloxacin, Garenoxacin | C8 methoxy/halogen, C7 bicyclic groups | Anaerobes, MDR Gram-positives (e.g., MRSA) |
Astrafloksin | (Investigational) | Dual C7/C8 halogenation | Enhanced vs. ESKAPE pathogens, biofilms |
Astrafloksin adheres to systematic fluoroquinolone nomenclature, where the suffix "-floxacin" denotes its core quinolone structure. Its provisional name "Astrafloksin" reflects:
Chemically, Astrafloksin is classified as:
Table 2: Structural Comparison of Astrafloksin with Reference Fluoroquinolones
Compound | C6 Substituent | C7 Substituent | C8 Substituent | Unique Features |
---|---|---|---|---|
Ciprofloxacin | F | Piperazine | H | Broad Gram-negative coverage |
Moxifloxacin | F | Diazabicyclo | OCH₃ | Enhanced anti-anaerobic activity |
Sitafloxacin | F | Aminopyrrolidine | Cl | Activity vs. ciprofloxacin-resistant strains |
Astrafloksin | F | 2,6-Difluoropyridin-3-yl | Cl | Dual halogenation; pyridine ring |
Astrafloksin’s halogenation strategy draws from historical natural product utilization:
Mechanistically, Astrafloksin’s C8 chlorine and C7 difluoropyridine groups:
Bioactivity screens confirm Astrafloksin’s 2-4× lower MICs against MDR P. aeruginosa and MRSA versus sitafloxacin, validating ethnopharmacologically guided design [1] [8].
Table 3: Ethnopharmacological Precedents Informing Astrafloksin Design
Natural Source/Precedent | Bioactive Component | Key Halogen/Feature | Inspiration for Astrafloksin |
---|---|---|---|
Nubian fermented grains (350–550 CE) | Tetracycline | None (but chelates Ca²⁺) | Proof of long-term antibiotic use in diet |
Jordanian red soils | Actinomycin C₂/C₃ | Chlorine | Halogenated soil antibiotics |
Marine sponge Aplidium spp. | Dibromoquinolines | Bromine | Halogenated quinolines as antibacterials |
Astrafloksin synthetic strategy | C7/C8 halogens | Cl, F | Enhanced DNA binding & resistance evasion |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0